molecular formula C14H17ClN4O3 B7108926 N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B7108926
M. Wt: 324.76 g/mol
InChI Key: HLIGGTKEVVTJKW-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3/c1-17-7-10-2-3-11(8-17)18(10)14(20)16-13-5-4-9(19(21)22)6-12(13)15/h4-6,10-11H,2-3,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIGGTKEVVTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with an acyclic starting material that contains the required stereochemical information . The reaction conditions may include the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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